molecular formula C18H31BO3Si B13452836 Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane

Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane

Cat. No.: B13452836
M. Wt: 334.3 g/mol
InChI Key: LRRGFQLJCPIXIU-UHFFFAOYSA-N
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Description

Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane is a chemical compound with the molecular formula C18H35BO3Si. It is known for its applications in organic synthesis, particularly in the field of medicinal chemistry. The compound features a tert-butyldimethylsilyl group and a boronate ester, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane typically involves the reaction of tert-butyldimethylsilyl chloride with a phenol derivative containing a boronate ester. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane is used as a building block for the synthesis of complex organic molecules. It is particularly useful in the preparation of boronic acids and esters, which are key intermediates in various organic transformations .

Biology and Medicine

The compound has applications in medicinal chemistry, where it is used to synthesize biologically active molecules. It is also employed in the development of new pharmaceuticals and agrochemicals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane involves its ability to undergo various chemical transformations. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the compound under various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyldimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
  • Tert-butyldimethyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane

Uniqueness

Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to its isomers. The position of the boronate ester group influences the compound’s reactivity and its suitability for different chemical transformations .

Properties

Molecular Formula

C18H31BO3Si

Molecular Weight

334.3 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane

InChI

InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-13-11-10-12-14(15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3

InChI Key

LRRGFQLJCPIXIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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